

An In-depth Technical Guide to (3R,4R)-3-Amino-4-hydroxypentanoic Acid

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Compound of Interest

Compound Name: (3R,4R)-3-Amino-4-hydroxypentanoic acid

Cat. No.: B555398

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This technical guide provides a comprehensive overview of the chemical and biological properties of **(3R,4R)-3-Amino-4-hydroxypentanoic acid**, with a particular focus on its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

(3R,4R)-3-Amino-4-hydroxypentanoic acid is a chiral amino acid derivative. Much of the available data pertains to its hydrochloride salt, which is the more common commercial form.

Table 1: Chemical Identifiers for **(3R,4R)-3-Amino-4-hydroxypentanoic Acid** and its Hydrochloride Salt

Identifier	(3R,4R)-3-Amino-4-hydroxypentanoic Acid	(3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride
IUPAC Name	(3R,4R)-3-Amino-4-hydroxypentanoic acid	(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride[1]
CAS Number	837383-95-6[2]	336182-14-0[1][3]
Molecular Formula	C ₅ H ₁₁ NO ₃ [2]	C ₅ H ₁₂ ClNO ₃ [1]
InChI Key	-	XFOXVGBKIZQZCB-VKKIDBQXSA-N[3]

Table 2: Physicochemical Properties of **(3R,4R)-3-Amino-4-hydroxypentanoic Acid** and its Hydrochloride Salt

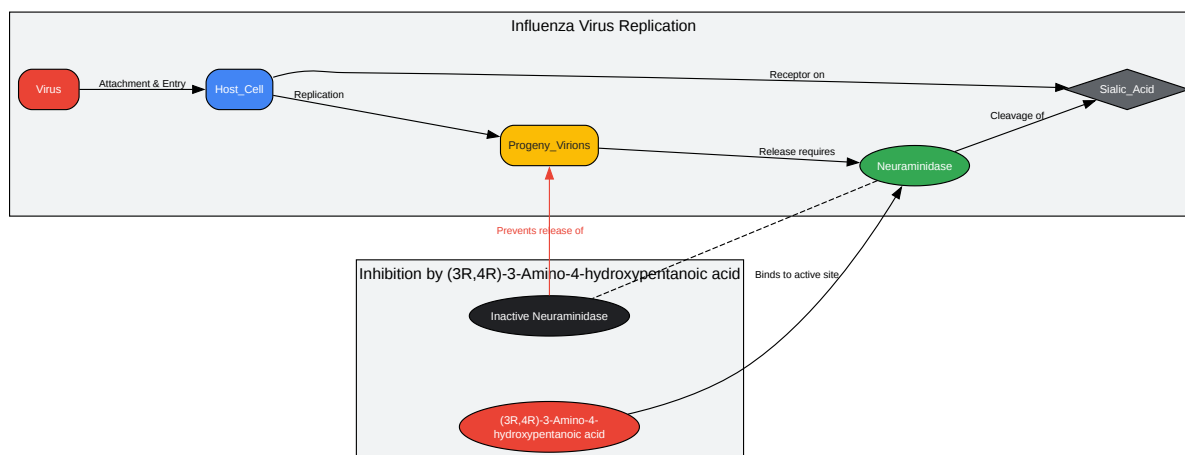
Property	(3R,4R)-3-Amino-4-hydroxypentanoic Acid	(3R,4R)-3-Amino-4-hydroxypentanoic Acid Hydrochloride
Molecular Weight	133.15 g/mol [2]	169.61 g/mol [1][3]
Melting Point	Not available	Not available
Boiling Point (Predicted)	355.8 ± 32.0 °C at 760 mmHg[2]	Not available
Density (Predicted)	1.2 ± 0.1 g/cm ³ [2]	Not available
Flash Point (Predicted)	169.0 ± 25.1 °C[2]	Not available
pKa	Not available	Not available
Solubility	Not available	Soluble in acetone/water mixtures[3]

Biological Activity

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride has been identified as an effective neuraminidase inhibitor.[3] Neuraminidase is a crucial enzyme for the replication of influenza viruses. By inhibiting this enzyme, the compound can disrupt the viral life cycle, positioning it as a potential candidate for antiviral drug development.[3] The mechanism of action involves the compound fitting into the active site of the neuraminidase enzyme, thereby influencing its activity.[3]

Signaling Pathway: Neuraminidase Inhibition

The following diagram illustrates the mechanism of neuraminidase inhibition by **(3R,4R)-3-Amino-4-hydroxypentanoic acid**.



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Caption: Mechanism of influenza neuraminidase inhibition.

Experimental Protocols

Stereoselective Synthesis

A definitive, detailed experimental protocol for the synthesis of **(3R,4R)-3-Amino-4-hydroxypentanoic acid** is not readily available in the searched literature. However, general strategies for the stereoselective synthesis of similar chiral amino acids often involve the use of chiral starting materials or asymmetric catalysis to ensure the desired stereochemistry. Purification of the final product, particularly the hydrochloride salt, can be achieved through crystallization-driven methods, such as anti-solvent crystallization using ethanol-water mixtures, or by chromatographic techniques like reverse-phase HPLC with a chiral stationary phase to separate diastereomers.[3]

Determination of pKa

The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH values. A common method for determining the pKa of amino acids is through acid-base titration.

Protocol: pKa Determination by Titration

- **Solution Preparation:** Prepare a standard solution of the amino acid of known concentration in deionized water.
- **Titration Setup:** Calibrate a pH meter and place the amino acid solution in a beaker with a magnetic stirrer.
- **Acidification:** Add a strong acid (e.g., HCl) to the solution to fully protonate both the amino and carboxylic acid groups (typically to a pH below 2).
- **Titration:** Gradually add a standardized solution of a strong base (e.g., NaOH) in small, known volumes.
- **Data Collection:** Record the pH of the solution after each addition of the base.

- **Data Analysis:** Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa (pKa1) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa2) corresponds to the deprotonation of the amino group.

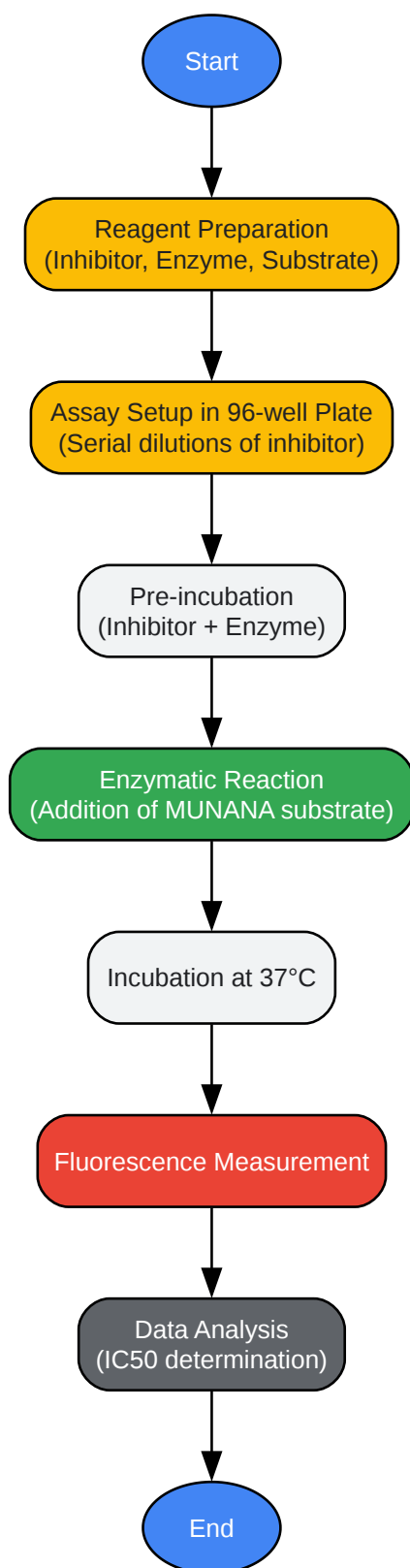
Neuraminidase Inhibition Assay

The following is a generalized protocol for a fluorescence-based neuraminidase inhibition assay, which can be adapted to determine the inhibitory activity of **(3R,4R)-3-Amino-4-hydroxypentanoic acid**. This assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

- **Reagent Preparation:**
 - Prepare a stock solution of the inhibitor, **(3R,4R)-3-Amino-4-hydroxypentanoic acid** hydrochloride, in an appropriate buffer (e.g., MES buffer).
 - Prepare a working solution of the fluorogenic substrate MUNANA in the assay buffer.
 - Prepare a solution of influenza virus containing neuraminidase.
- **Assay Procedure:**
 - In a 96-well microplate, add serial dilutions of the inhibitor solution.
 - Add the influenza virus solution to each well containing the inhibitor and incubate for a specific period (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
 - Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
 - Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
- **Detection:**
 - Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).

- Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
- Data Analysis:
 - Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value (the concentration of inhibitor that reduces enzyme activity by 50%).



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Caption: General workflow for a neuraminidase inhibition assay.

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References

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